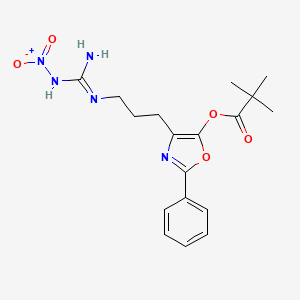Pnppo
CAS No.: 71162-59-9
Cat. No.: VC1619227
Molecular Formula: C18H23N5O5
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71162-59-9 |
|---|---|
| Molecular Formula | C18H23N5O5 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | [4-[3-[[amino(nitramido)methylidene]amino]propyl]-2-phenyl-1,3-oxazol-5-yl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C18H23N5O5/c1-18(2,3)16(24)28-15-13(10-7-11-20-17(19)22-23(25)26)21-14(27-15)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H3,19,20,22) |
| Standard InChI Key | XQJQVNRNTPXDMP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)OC1=C(N=C(O1)C2=CC=CC=C2)CCCN=C(N)N[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)C(=O)OC1=C(N=C(O1)C2=CC=CC=C2)CCCN=C(N)N[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Poly(2-(o-nitrophenyl)-5-phenyl-1,3,4-oxadiazole), commonly abbreviated as Pnppo, belongs to the class of conjugated polymers containing 1,3,4-oxadiazole rings in their backbone structure. The compound features nitrophenyl groups that contribute significantly to its electronic and optical properties . The chemical structure includes:
-
A 1,3,4-oxadiazole core structure
-
Nitrophenyl substitution at the 2-position
-
Phenyl group at the 5-position
This structural arrangement confers several notable properties to Pnppo, including:
-
High thermal stability
-
Strong fluorescent properties
-
Electron-transporting capabilities
-
Nonlinear optical responses
Synthesis Methods
The synthesis of Pnppo involves a dehydrocyclization reaction as the primary method of production. The process typically begins with appropriate precursors that undergo cyclization to form the oxadiazole ring system . For enhanced applications, Pnppo can be reinforced with titanium dioxide (TiO₂) nanoparticles, creating nanocomposites with modified properties .
Similar compounds in this family, such as poly(p-(nitro-phenylene)vinylene-1,3,4-oxadiazole), have been synthesized using the Gilch polymerization technique, employing dihalo derivatives of 1,3,4-oxadiazoles under mild reaction conditions . This technique could potentially be adapted for Pnppo synthesis with appropriate modifications.
Optoelectrical Properties
The optoelectrical characteristics of Pnppo make it particularly valuable for applications in electronic and optical devices. Based on comprehensive studies, Pnppo exhibits:
Electronic Band Gap
When reinforced with TiO₂ nanoparticles, Pnppo demonstrates a reduction in band gap as evidenced by cyclic voltammetric examinations . This property is crucial for semiconductor applications and can be tuned by adjusting the nanoparticle concentration.
Charge Transfer Characteristics
Pnppo nanocomposites possess notable charge transfer properties from the macromolecular system to TiO₂ particles upon photo-excitation . This characteristic facilitates electron movement through the material, enhancing its conductivity under specific conditions.
Fluorescent Properties
One of the most significant attributes of Pnppo is its high fluorescent quantum yield . This property enables the compound to emit light efficiently when excited, making it suitable for applications in light-emitting devices.
Nonlinear Optical Response
The nonlinear optical responses and optical limiting behavior of Pnppo have been evaluated using the Z-scan technique with nanosecond Nd:YAG, 532 nm laser radiations . These properties are valuable for applications in optical limiting devices and photonic systems.
Morphological Features
The morphological characteristics of Pnppo significantly influence its performance in various applications. Studies have shown that Pnppo can form flexible films when blended with small amounts (2 wt%) of poly(methylmethacrylate) . These films exhibit:
-
Uniform surface distribution
-
Controlled thickness
-
Flexibility for device fabrication
-
Stable morphological features
The morphology of Pnppo can be further modified by incorporating TiO₂ nanoparticles, which can alter the surface features and internal structure of the material, potentially enhancing its performance in specific applications .
Mechanical Characteristics
The mechanical properties of Pnppo are essential considerations for its integration into functional devices. Research has demonstrated that Pnppo possesses good mechanical strength and flexibility, particularly when blended with other polymers like poly(methylmethacrylate) . These mechanical features enable the development of flexible films suitable for device fabrication in user-friendly configurations.
Applications
Based on its unique combination of properties, Pnppo has demonstrated potential for various technological applications:
Polymer Light Emitting Diodes (PLEDs)
The high fluorescent quantum yield and electron transport capabilities make Pnppo an excellent candidate for active or electron transport layers in polymer light emitting diodes . These properties contribute to efficient light emission and improved device performance.
Semiconducting Packaging Materials
Current-voltage (I-V) characteristics of Pnppo suggest its potential application as a semiconducting packaging material for optoelectronic devices . This application leverages both the electrical and mechanical properties of the compound.
Nonlinear Optical Applications
The nonlinear optical responses of Pnppo make it suitable for applications in optical limiting devices and other photonic systems that require materials with controlled optical response characteristics .
Research Findings and Data Analysis
Research on Pnppo has yielded significant findings regarding its properties and potential applications. The following table summarizes key experimental results from studies on Pnppo and related compounds:
| Property | Pnppo | Pnppo-TiO₂ Nanocomposite | Methodology |
|---|---|---|---|
| Band Gap | Higher | Reduced | Cyclic Voltammetry |
| Fluorescent Quantum Yield | High | Modulated | Fluorescence Spectroscopy |
| Mechanical Strength | Good | Enhanced | Mechanical Testing |
| Nonlinear Optical Response | Present | Enhanced | Z-scan Technique |
| Film Flexibility | Good when blended with PMMA | Maintained | Film Casting |
Related compounds such as poly(p-phenylenevinylene-1,3,4-oxadiazole) (PPVO) and poly(p-(nitro-phenylene)vinylene-1,3,4-oxadiazole) (PNPVO) show similar promising properties, including good solubility in solvents like dimethylformamide and dimethyl sulfoxide, addressing insolubility issues common in many oxadiazole derivatives that can complicate device fabrication .
Future Research Directions
Despite significant advances in understanding Pnppo, several areas require further investigation:
Structure-Property Relationships
More detailed studies on how structural modifications affect the optoelectrical properties of Pnppo could lead to improved material design for specific applications.
Device Integration
Research on methods to effectively integrate Pnppo into functional devices while maintaining its desirable properties represents an important direction for future work.
Scalable Synthesis
Development of efficient, scalable synthesis methods for Pnppo production would facilitate its transition from laboratory studies to commercial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume